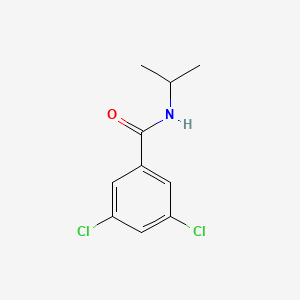

Benzamide, 3,5-dichloro-N-(1-methylethyl)-

Description

BenchChem offers high-quality Benzamide, 3,5-dichloro-N-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, 3,5-dichloro-N-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCONZZRJEPSMAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067758 | |

| Record name | Benzamide, 3,5-dichloro-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33244-95-0 | |

| Record name | 3,5-Dichloro-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33244-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3,5-dichloro-N-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033244950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3,5-dichloro-N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 3,5-dichloro-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Halogenated Benzamide Class of Compounds

Benzamide (B126), 3,5-dichloro-N-(1-methylethyl)- belongs to the halogenated benzamides, a class of organic compounds characterized by a benzamide core substituted with one or more halogen atoms. The amide bond is a fundamental functional group in chemistry, and its properties can be significantly influenced by substituents on the aromatic ring. researchgate.net Halogenation, in particular, plays a crucial role in modifying the electronic and steric properties of the molecule, which in turn can influence its biological activity and chemical reactivity. researchgate.netnih.gov

Chemical Significance of Dichlorinated Aromatic Amides in Contemporary Research

Dichlorinated aromatic amides, a subclass to which "Benzamide, 3,5-dichloro-N-(1-methylethyl)-" belongs, are of considerable interest in contemporary chemical research. The presence of two chlorine atoms on the aromatic ring can enhance the lipophilicity of the molecule and influence its binding affinity to biological targets. Aromatic amides, in general, are pivotal in organic chemistry due to their role as versatile intermediates in the synthesis of more complex molecules. researchgate.netchemicalbook.com

The synthesis of dichlorinated aromatic amides often involves the reaction of a dichlorinated benzoyl chloride with an appropriate amine. patsnap.com For "Benzamide, 3,5-dichloro-N-(1-methylethyl)-", this would entail the reaction of 3,5-dichlorobenzoyl chloride with isopropylamine (B41738). Several methods for the synthesis of 3,5-dichlorobenzoyl chloride have been developed, highlighting its importance as a chemical intermediate. patsnap.comgoogle.comnih.govwelltchemicals.com

The structural and electronic properties of dichlorinated aromatic amides make them valuable scaffolds in drug discovery and agrochemical research. The chlorine substituents can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering.

Overview of N Substituted Benzamides in Medicinal and Agricultural Chemistry Research

N-substituted benzamides are a prominent class of compounds with a wide range of applications in both medicinal and agricultural chemistry. The nature of the substituent on the amide nitrogen (the "N-substituent") is a critical determinant of the compound's biological activity.

In medicinal chemistry, N-substituted benzamides have been investigated for various therapeutic purposes. For example, they have been explored as potential antitumor agents and as inhibitors of enzymes like butyrylcholinesterase for the potential treatment of Alzheimer's disease. google.com The ability to readily modify the N-substituent allows for the systematic exploration of structure-activity relationships, a cornerstone of drug development.

In the realm of agricultural chemistry, N-substituted benzamides have shown significant potential as herbicides. Research on asymmetric N,N-dialkyl-3,5-dichlorobenzamides has demonstrated their phytotoxic activity against certain weeds. This suggests that the "N-(1-methylethyl)" group in the target compound could play a crucial role in its potential herbicidal properties. The development of novel pesticides is an ongoing effort in agricultural research to ensure food security.

Research Gaps and Future Perspectives for Benzamide, 3,5 Dichloro N 1 Methylethyl

Strategies for the Construction of the Benzamide (B126), 3,5-dichloro-N-(1-methylethyl)- Scaffold

The assembly of the target molecule relies on established chemical principles, primarily involving the formation of a robust amide linkage and the strategic placement of halogen substituents on the aromatic core.

Amide Bond Formation via Acylation Reactions

The most direct and widely employed method for constructing the Benzamide, 3,5-dichloro-N-(1-methylethyl)- scaffold is through the acylation of isopropylamine (B41738) with a reactive derivative of 3,5-dichlorobenzoic acid. The common precursor for this reaction is 3,5-dichlorobenzoyl chloride.

The reaction involves the nucleophilic attack of the nitrogen atom of isopropylamine on the electrophilic carbonyl carbon of 3,5-dichlorobenzoyl chloride. This process, known as a Schotten-Baumann reaction when performed in the presence of a base, is typically efficient and high-yielding. The reaction is often carried out in a suitable solvent like N,N-dimethylformamide. researchgate.netchemicalbook.com A series of dichlorobenzamide derivatives have been successfully synthesized by reacting 3,5-dichlorobenzoyl chloride with various arylamine compounds, demonstrating the versatility of this approach. researchgate.netresearchgate.net The formation of the amide bond is a well-understood and fundamental transformation in organic synthesis. khanacademy.org

The general scheme for this acylation is as follows:

Figure 1: Acylation of Isopropylamine with 3,5-Dichlorobenzoyl Chloride

(Illustrative, not from a direct source)

Introduction of Halogen Substituents onto the Benzene Ring

The synthesis of the core scaffold begins with the preparation of the appropriately substituted benzoic acid precursor, 3,5-dichlorobenzoic acid. Several synthetic routes exist for this key intermediate.

One common industrial method involves the chlorination of benzonitrile (B105546), followed by hydrolysis. google.comgoogle.com In this process, benzonitrile is treated with a chlorinating agent, such as sodium hypochlorite (B82951) solution in the presence of an acid, to yield 3,5-dichlorobenzonitrile. Subsequent hydrolysis of the nitrile group under basic conditions (e.g., sodium hydroxide), followed by acidification, affords 3,5-dichlorobenzoic acid in high purity and yield. google.comgoogle.com

| Embodiment | Raw Material | Chlorinating Agent | Solvent | Hydrolysis Agent | Yield (%) | Purity (%) | Reference |

| 1 | Benzonitrile | Clorox (13%) | Chloroform (B151607), Ethanol | 30% NaOH | ~95.8 | 99.0 | google.com |

| 3 | Benzonitrile | Clorox (13%) | Chloroform, Ethanol | 10% NaOH | ~95.7 | 99.0 | google.com |

| 8 | Benzonitrile | Clorox (13%) | Acetonitrile | Sheet alkali | ~95.1 | 98.4 | google.com |

Table 1: Selected examples from patent literature for the synthesis of 3,5-dichlorobenzoic acid from benzonitrile. google.com

Alternative preparations include the Sandmeyer-type reaction starting from 3,5-dichloroanthranilic acid. chemicalbook.com Diazotization of the amino group followed by treatment with an appropriate reagent can yield the desired benzoic acid. Another patented method describes the synthesis starting from benzoic acid itself, via a sulfonation reaction to produce 3,5-disulfonic acid benzoic acid, which is then chlorinated and desulfurized to give 3,5-dichlorobenzoyl chloride directly. google.com

Synthesis of the N-(1-methylethyl) Moiety and its Coupling

The N-(1-methylethyl) portion of the target molecule is derived from isopropylamine (systematically named propan-2-amine). Isopropylamine is a common, commercially available primary amine and is typically not synthesized in the laboratory for this type of application. Its coupling with the 3,5-dichlorobenzoyl moiety is achieved through the amide bond formation reaction detailed in section 2.1.1.

Exploration of Derivatization and Functionalization Pathways for Benzamide, 3,5-dichloro-N-(1-methylethyl)-

Once synthesized, the Benzamide, 3,5-dichloro-N-(1-methylethyl)- scaffold can be further modified at several positions to generate a library of related compounds. The primary sites for functionalization are the N-alkyl group and the aromatic ring.

Modifications at the N-Alkyl Position

The secondary amide functionality in Benzamide, 3,5-dichloro-N-(1-methylethyl)- possesses an N-H bond that can be a site for further chemical modification. The hydrogen atom can be substituted, converting the secondary amide into a tertiary amide. For instance, N-acylation can be performed to introduce a second acyl group, forming an imide. semanticscholar.org While specific studies on the N-alkylation of 3,5-dichloro-N-isopropylbenzamide are not detailed in the provided search results, the general reactivity of secondary amides allows for reactions such as alkylation or arylation at the nitrogen atom under appropriate basic conditions. The distinction in reactivity between secondary and tertiary 3,5-dichlorobenzamides in metalation studies highlights that the N-H proton can be replaced with other groups, such as an ethyl group, to create tertiary amides. scirp.orgscirp.org

Aromatic Ring Functionalization (e.g., Metalation Regioselectivity Studies)

The aromatic ring of Benzamide, 3,5-dichloro-N-(1-methylethyl)- offers positions for the introduction of new functional groups via electrophilic substitution or directed metalation. Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. scirp.org

Research has shown that the regioselectivity of the metalation of 3,5-dichlorobenzamides is highly dependent on the nature of the amide (secondary vs. tertiary). scirp.orgscirp.org For a secondary amide like Benzamide, 3,5-dichloro-N-(1-methylethyl)-, metalation with a strong base such as sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) occurs selectively at the C2 position, which is ortho to the amide directing group. scirp.orgscirp.org This regioselectivity is attributed to a process known as Complex-Induced Proximity Effects (CIPE), where the amide group coordinates to the lithium base, directing deprotonation to the adjacent ring position. scirp.orgscirp.org

In contrast, the corresponding tertiary amide, 3,5-dichloro-N,N-diethylbenzamide, undergoes metalation exclusively at the C4 position under identical conditions. scirp.orgresearchgate.net This highlights the critical role of the N-H proton in directing the lithiation to the ortho position in secondary amides.

The resulting aryllithium intermediate from the C2-metalation can be trapped with various electrophiles (E+) to introduce a wide range of substituents, as demonstrated with the analogous N-ethylbenzamide. scirp.org

| Electrophile (E) | Product (6) | Yield (%) | Reference |

| Benzaldehyde | 2-(Hydroxyphenylmethyl)-3,5-dichloro-N-ethylbenzamide | 65 | scirp.org |

| 4-Chlorobenzaldehyde | 2-[(4-Chlorophenyl)hydroxymethyl]-3,5-dichloro-N-ethylbenzamide | 72 | scirp.org |

| 4-Methoxybenzaldehyde | 2-[Hydroxy(4-methoxyphenyl)methyl]-3,5-dichloro-N-ethylbenzamide | 58 | scirp.org |

| 4-Isopropylbenzaldehyde | 2-[Hydroxy(4-isopropylphenyl)methyl]-3,5-dichloro-N-ethylbenzamide | 55 | scirp.org |

Table 2: Examples of ortho-functionalization of a secondary 3,5-dichlorobenzamide (B1294675) via directed metalation and reaction with electrophiles. scirp.org

This selective functionalization provides a reliable pathway for synthesizing 2-substituted derivatives of Benzamide, 3,5-dichloro-N-(1-methylethyl)-.

Investigation of Reaction Mechanisms in Benzamide Synthesis and Transformation

The synthesis and subsequent chemical modification of Benzamide, 3,5-dichloro-N-(1-methylethyl)-, are governed by fundamental reaction mechanisms that are central to modern organic chemistry. Understanding these pathways is crucial for the targeted design and synthesis of new derivatives with tailored properties. The following sections delve into the mechanisms of electrophilic aromatic substitution, directed ortho-metalation, nucleophilic acyl substitution, and metal-catalyzed C-H functionalization as they apply to this specific dichlorobenzamide structure.

Electrophilic Aromatic Substitution Mechanisms in Benzamide Derivatives

Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings. minia.edu.egmasterorganicchemistry.com The mechanism involves an electrophile attacking the electron-rich π system of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.egyoutube.com This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In a subsequent fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.comyoutube.com

For derivatives of Benzamide, 3,5-dichloro-N-(1-methylethyl)-, the regiochemical outcome of any further EAS reaction is dictated by the directing effects of the existing substituents on the aromatic ring: the two chlorine atoms and the N-isopropylamido group.

Directing Effects of Chlorine: Halogens like chlorine are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less nucleophilic and slows down the rate of reaction compared to benzene. However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, which helps to stabilize the carbocation intermediate when the attack occurs at these positions.

Directing Effects of the Amido Group: The N-isopropylcarboxamide group (-CONHCH(CH₃)₂) is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing, pulling electron density from the ring and destabilizing the sigma complex, particularly when the attack is at the ortho and para positions.

In the case of Benzamide, 3,5-dichloro-N-(1-methylethyl)-, the two chlorine atoms are at the 3 and 5 positions. The N-isopropylamido group is at the 1 position. Both substituent types direct incoming electrophiles away from the positions ortho and para to themselves. The combined deactivating nature of these groups makes further electrophilic aromatic substitution on this ring challenging, requiring harsh reaction conditions. If a reaction were to occur, the substitution would be predicted to happen at the positions meta to the amide group and ortho/para to the chlorine atoms. Given the substitution pattern, the C4 position is the most likely site for electrophilic attack, as it is meta to the amide and ortho to both chlorine atoms.

Directed Ortho-Metalation in Dichlorobenzamide Chemistry

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, directing deprotonation (metalation) to the adjacent ortho position. wikipedia.orgbaranlab.org The amide functionality is known to be an effective DMG. wikipedia.orgorganic-chemistry.org

Research into the metalation of 3,5-dichlorobenzamides has revealed a fascinating divergence in regioselectivity based on the nature of the amide nitrogen (secondary vs. tertiary). scirp.orgscirp.org For secondary benzamides like Benzamide, 3,5-dichloro-N-(1-methylethyl)-, metalation with a strong base such as sec-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) occurs specifically at the C2 position, which is ortho to the amide directing group. scirp.orgscirp.org

This regioselectivity is attributed to a mechanism known as Complex-Induced Proximity Effects (CIPE). baranlab.orgscirp.orgscirp.org The reaction proceeds via the following steps:

Deprotonation of the Amide N-H: The first equivalent of the alkyllithium base abstracts the acidic proton from the secondary amide nitrogen, forming a lithium amide anion. scirp.orgscirp.org

Ortho-Deprotonation: This newly formed lithium amide complex then directs a second equivalent of the alkyllithium reagent to deprotonate the sterically accessible C-H bond at the ortho position (C2), forming a dilithiated intermediate. scirp.org

Electrophilic Quench: This intermediate can then react with various electrophiles (E+) to introduce a new substituent exclusively at the C2 position. scirp.org

In contrast, when a tertiary 3,5-dichlorobenzamide (e.g., 3,5-dichloro-N,N-diethylbenzamide) is subjected to the same conditions, metalation occurs exclusively at the C4 position, between the two chlorine atoms. scirp.orgscirp.org This highlights the critical role of the N-H proton in directing the metalation to the ortho position in secondary amides.

| Substrate Type | Example Substrate | Reagents | Site of Metalation | Controlling Factor |

|---|---|---|---|---|

| Secondary Amide | 3,5-dichloro-N-ethylbenzamide | 2.0 eq. sec-BuLi / TMEDA | C2 (ortho to amide) | Complex-Induced Proximity Effect (CIPE) |

| Tertiary Amide | 3,5-dichloro-N,N-diethylbenzamide | 1.2 eq. sec-BuLi / TMEDA | C4 (between Cl atoms) | Electronic/Steric Control |

Nucleophilic Acyl Substitution Pathways

The formation of Benzamide, 3,5-dichloro-N-(1-methylethyl)- itself is a classic example of a nucleophilic acyl substitution reaction. This class of reaction is fundamental to the chemistry of carboxylic acid derivatives and involves the replacement of a leaving group on an acyl carbon with a nucleophile. masterorganicchemistry.comyoutube.com

The reaction proceeds through a two-step addition-elimination mechanism:

Nucleophilic Addition: The nucleophile (in this case, isopropylamine) attacks the electrophilic carbonyl carbon of a carboxylic acid derivative, such as 3,5-dichlorobenzoyl chloride. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. openstax.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the most stable leaving group (in this case, the chloride ion) is expelled. youtube.comopenstax.org

| Acyl Compound | Nucleophile | Product | Leaving Group |

|---|---|---|---|

| 3,5-Dichlorobenzoyl chloride | Isopropylamine | Benzamide, 3,5-dichloro-N-(1-methylethyl)- | Chloride (Cl⁻) |

| 3,5-Dichlorobenzoyl chloride | Various Arylamines | Various N-aryl-3,5-dichlorobenzamides | Chloride (Cl⁻) |

Metal-Catalyzed C-H Functionalization for Benzamide Derivatization

Transition metal-catalyzed C-H bond functionalization has emerged as a powerful and atom-economical tool in organic synthesis, enabling the conversion of traditionally inert C-H bonds into new functional groups. nih.govrsc.org This approach often relies on directing groups to achieve high levels of regioselectivity. rsc.orgyoutube.com The amide moiety in benzamide derivatives is a well-established directing group for the functionalization of ortho C-H bonds. rsc.orgrsc.org

The general mechanism for such a transformation, for example using a palladium catalyst, can be described as an inner-sphere mechanism involving a "concerted metalation-deprotonation" (CMD) pathway:

Coordination: The amide oxygen coordinates to the metal center (e.g., Pd(II)).

C-H Activation: This coordination brings the metal catalyst into close proximity to the ortho C-H bond, facilitating its cleavage through a six-membered cyclometalated intermediate. This step forms a carbon-metal bond. youtube.com

Functionalization: The resulting organometallic intermediate can then react with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent) via processes like migratory insertion or transmetalation.

Reductive Elimination: A final reductive elimination step forms the new C-C or C-heteroatom bond, releasing the functionalized product and regenerating the active metal catalyst. youtube.com

For Benzamide, 3,5-dichloro-N-(1-methylethyl)-, this strategy could be employed to introduce substituents at the C2 and C6 positions. For instance, cobalt(III)-catalyzed C-H activation has been used with N-chloroamides to synthesize dihydroisoquinolones, demonstrating the utility of the amide group in directing complex cyclizations. rsc.org While specific studies on the title compound may be limited, the established principles of C-H activation indicate significant potential for creating novel derivatives by targeting the ortho-C-H bonds of the benzoyl group or even the C-H bonds on the N-isopropyl substituent under different catalytic systems. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule. The ¹H NMR spectrum of Benzamide, 3,5-dichloro-N-(1-methylethyl)- reveals distinct signals corresponding to each unique proton environment, while the ¹³C NMR spectrum identifies all non-equivalent carbon atoms.

The ¹H NMR spectrum, recorded in deuterated chloroform (CDCl₃), shows signals for the aromatic protons, the isopropyl group protons (both the methine -CH and the methyl -CH₃ groups), and the amide proton (-NH). The aromatic region displays signals for the two types of protons on the 3,5-dichlorinated benzene ring. The isopropyl group gives rise to a septet for the single methine proton and a doublet for the six equivalent methyl protons, a classic splitting pattern indicating their adjacency.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the carbonyl carbon, the carbons of the aromatic ring (including those bonded to chlorine and those bonded to hydrogen), and the carbons of the N-(1-methylethyl) group. nih.gov The chemical shifts are indicative of the electronic environment of each carbon atom. nih.gov

Interactive Table 1: ¹H and ¹³C NMR Chemical Shift Data for Benzamide, 3,5-dichloro-N-(1-methylethyl)- in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

| ¹³C NMR | 163.72 | Carbonyl (C=O) | nih.gov |

| ¹³C NMR | 137.62 | Aromatic C-Cl | nih.gov |

| ¹³C NMR | 135.24 | Aromatic C-H | nih.gov |

| ¹³C NMR | 131.11 | Aromatic C-H | nih.gov |

| ¹³C NMR | 125.45 | Aromatic C-C(O) | nih.gov |

| ¹³C NMR | 48.42 | Isopropyl CH | nih.gov |

| ¹³C NMR | 28.87 | Isopropyl CH₃ | nih.gov |

| ¹H NMR | 7.59 | Aromatic H | nih.gov |

| ¹H NMR | 7.45 | Aromatic H | nih.gov |

| ¹H NMR | 6.28 | Amide NH | nih.gov |

| ¹H NMR | 2.40 | Isopropyl CH | nih.gov |

| ¹H NMR | 1.76 | Isopropyl CH₃ | nih.gov |

Two-dimensional (2D) NMR experiments resolve the complex structural puzzles that one-dimensional spectra alone cannot. These techniques plot correlations between nuclei, revealing through-bond connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For Benzamide, 3,5-dichloro-N-(1-methylethyl)-, a COSY spectrum would be expected to show a clear cross-peak between the isopropyl methine proton (CH) and the isopropyl methyl protons (CH₃), confirming the structure of the N-alkyl substituent. No correlations would be expected between the aromatic protons and the isopropyl group, as they are separated by the amide linkage.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹J coupling). columbia.edunih.gov An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a correlation between the proton signal at ~1.76 ppm and the carbon signal at ~28.87 ppm, assigning them to the isopropyl methyl groups. Similarly, it would connect the aromatic proton signals to their respective aromatic carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J or ³J coupling). sdsu.educolumbia.edu HMBC is crucial for piecing together the molecular skeleton. Expected correlations for this molecule would include:

From the isopropyl methyl protons (CH₃) to the isopropyl methine carbon (CH) and the carbonyl carbon (C=O).

From the amide proton (NH) to the isopropyl methine carbon (CH) and the carbonyl carbon (C=O).

From the aromatic protons to various carbons within the benzene ring and, importantly, to the carbonyl carbon, thus connecting the dichlorophenyl ring to the amide functional group.

Vibrational Spectroscopy Applications in Molecular Fingerprinting

Interactive Table 2: Expected Characteristic FTIR Absorption Bands for Benzamide, 3,5-dichloro-N-(1-methylethyl)-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| ~3350-3500 | N-H Stretch | Secondary Amide | tsijournals.com |

| ~3100-3000 | C-H Stretch | Aromatic | libretexts.org |

| ~3000-2850 | C-H Stretch | Alkyl (Isopropyl) | libretexts.org |

| ~1640-1680 | C=O Stretch (Amide I) | Amide | vscht.cz |

| ~1600-1585 | C=C Stretch (in-ring) | Aromatic | libretexts.org |

| ~1510-1560 | N-H Bend (Amide II) | Amide | vscht.cz |

| ~850-550 | C-Cl Stretch | Aryl Halide | libretexts.org |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. frontiersin.org While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For Benzamide, 3,5-dichloro-N-(1-methylethyl)-, Raman spectroscopy would be particularly effective for observing symmetric vibrations and bonds involving non-polar groups. Key expected signals would include the symmetric breathing mode of the benzene ring and the C-Cl symmetric stretch. The analysis of Raman spectra, especially when combined with chemometric methods like Principal Component Analysis (PCA), can be a powerful tool for distinguishing structurally similar compounds. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers significant structural information.

For Benzamide, 3,5-dichloro-N-(1-methylethyl)-, the molecular weight is 256.12 g/mol . nih.gov In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺) would be observed at m/z 255 or 256, respectively, confirming the molecular formula C₁₂H₁₁Cl₂NO. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion, with M+2 and M+4 peaks at relative intensities consistent with the natural abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pattern provides a roadmap of the molecule's structure. Common fragmentation pathways involve the cleavage of the weakest bonds. nih.govcore.ac.uk For this compound, a major fragmentation event is the cleavage of the amide bond, leading to characteristic fragment ions.

Interactive Table 3: Major Fragment Ions in the Mass Spectrum of Benzamide, 3,5-dichloro-N-(1-methylethyl)-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Plausible Neutral Loss | Reference |

| 255/257/259 | [C₁₂H₁₁Cl₂NO]⁺ (Molecular Ion) | - | nih.gov |

| 173/175 | [C₇H₃Cl₂O]⁺ (Dichlorobenzoyl cation) | Loss of C₅H₈N | nih.gov |

| 145/147 | [C₆H₃Cl₂]⁺ | Loss of CO from dichlorobenzoyl cation | nih.gov |

The most prominent fragmentation involves the formation of the highly stable 3,5-dichlorobenzoyl cation at m/z 173 (with its corresponding M+2 isotope at m/z 175). This results from the cleavage of the bond between the carbonyl carbon and the amide nitrogen. Further fragmentation of this ion can occur via the loss of a neutral carbon monoxide (CO) molecule to yield the dichlorophenyl cation at m/z 145/147. This fragmentation data provides unambiguous evidence for the presence of the 3,5-dichlorobenzoyl moiety within the molecule.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. For Benzamide, 3,5-dichloro-N-(1-methylethyl)-, GC/MS analysis would involve introducing a sample into the gas chromatograph, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column, with separation based on their boiling points and affinity for the column's stationary phase.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

While specific library spectra for Benzamide, 3,5-dichloro-N-(1-methylethyl)- are not detailed in the reviewed literature, the expected fragmentation pattern can be predicted based on its structure. Key fragmentation pathways would likely include:

Cleavage of the N-isopropyl bond, resulting in a fragment corresponding to the benzamide core.

Fission of the amide C-N bond.

Loss of one or both chlorine atoms.

The molecular ion peak (M+) would also be a key identifier.

This technique is crucial for confirming the identity of the synthesized compound and for detecting its presence in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of compounds that are non-volatile or thermally unstable, making it highly suitable for many benzamide derivatives. In this method, the compound is first passed through a high-performance liquid chromatography (HPLC) system for separation from a sample matrix.

After elution from the LC column, the analyte is introduced into the mass spectrometer's ion source. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically employed. These methods usually result in the formation of a protonated molecular ion, [M+H]+, with minimal fragmentation. This allows for the precise determination of the molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is selected and fragmented to produce a characteristic spectrum of daughter ions. LC-MS is particularly valuable for quantitative analysis in complex biological or environmental samples.

X-ray Crystallography of Benzamide, 3,5-dichloro-N-(1-methylethyl)- and Analogous Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for Benzamide, 3,5-dichloro-N-(1-methylethyl)- has not been specifically reported in the surveyed literature, extensive analysis of closely related analogs provides significant insight into its expected solid-state structure, intermolecular interactions, and conformation.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and torsional angles. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be constructed, from which the atomic positions are derived.

Studies on analogous compounds, such as 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide and N-(3,5-Dichlorophenyl)benzamide, have been successfully characterized using this technique. researchgate.netnih.gov These analyses provide detailed crystallographic data, which serves as a robust model for understanding the structure of Benzamide, 3,5-dichloro-N-(1-methylethyl)-. The crystallographic parameters for these analogs highlight the common structural features within this class of compounds.

| Parameter | 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide researchgate.net | N-(3,5-Dichlorophenyl)benzamide nih.gov |

| Formula | C₁₂H₁₁Cl₂NO | C₁₃H₉Cl₂NO |

| Molar Mass | 256.12 g/mol | 266.11 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/c | P2₁/c |

| a (Å) | 12.227 (2) | 13.520 (1) |

| b (Å) | 10.898 (2) | 9.9929 (8) |

| c (Å) | 10.170 (2) | 9.4447 (7) |

| β (˚) | 111.08 (3) | 106.357 (9) |

| **Volume (ų) ** | 1264.5 (4) | 1224.37 (16) |

| Z | 4 | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by a network of intermolecular interactions. In the crystal structures of analogous 3,5-dichlorobenzamides and N-isopropylbenzamides, a consistent and dominant interaction is the N–H⋯O hydrogen bond formed between the amide groups of adjacent molecules. researchgate.netnih.govresearchgate.net This interaction typically links the molecules into infinite one-dimensional chains. researchgate.netnih.govnih.govresearchgate.net

Conformational Analysis of the Amide Linkage and Substituent Orientations

In analogous structures, this dihedral angle shows a notable consistency. For N-isopropylbenzamide, which features the same N-substituent but lacks the chlorine atoms, the dihedral angle between the amide group and the phenyl ring is 30.0 (3)°. nih.govresearchgate.net A closely related compound, 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide, shows a similar twist, with the amide group rotated by 31.98 (2)° out of the plane of the benzene ring. researchgate.net In another analog, N-(3,5-Dichlorophenyl)benzamide, the amide group makes a dihedral angle of 44.4 (4)° with the aniline (B41778) ring. nih.gov This non-planar conformation is a common feature, arising from the steric hindrance between the substituents on the nitrogen atom and the aromatic ring. The H–N–C=O unit itself generally adopts a trans conformation. nih.gov This consistent twist across several analogs strongly suggests that Benzamide, 3,5-dichloro-N-(1-methylethyl)- also adopts a non-coplanar conformation between its dichlorinated ring and the amide functional group.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into electron distribution and its influence on molecular properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com It is particularly effective for predicting the ground-state molecular geometry by finding the lowest energy arrangement of atoms. These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The stability of the molecule is inferred from its calculated total energy.

For benzamides, a key structural feature is the dihedral angle between the plane of the benzene ring and the amide group. In a crystallographic study of the closely related compound Propyzamide (B133065), this twist was found to be 31.98 (2)°. researchgate.net DFT calculations for Benzamide, 3,5-dichloro-N-(1-methylethyl)- would aim to determine this and other geometric parameters.

Interactive Table: Representative Geometric Parameters from DFT Calculations Below are typical parameters that are determined through DFT calculations. The values shown are illustrative for a dichlorinated benzamide structure, based on data for analogous compounds like Propyzamide. researchgate.net

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (Illustrative) |

| Bond Length (Å) | C | C | - | - | ~1.39 (aromatic) |

| C | Cl | - | - | ~1.74 | |

| C | O | - | - | ~1.23 (carbonyl) | |

| C | N | - | - | ~1.34 (amide) | |

| Bond Angle (°) | C | C(O) | N | - | ~118 |

| C | N | C(H) | - | ~122 | |

| Dihedral Angle (°) | C | C | C(O) | N | ~30-35 |

Note: These values are representative and would be specifically calculated for Benzamide, 3,5-dichloro-N-(1-methylethyl)- in a dedicated study.

Ab initio (Latin for "from the beginning") quantum chemistry methods are based on first principles without the inclusion of experimental data. These calculations are used to determine fundamental thermochemical properties that describe the energetic stability and reactivity of a molecule. mdpi.com Key properties include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°). This data is vital for understanding the conditions under which the compound is stable and how it might behave in chemical reactions.

Data Table: Thermochemical Properties Investigated by Ab Initio Methods

| Property | Symbol | Significance |

| Electronic Energy | E0 | The total energy of the molecule at absolute zero. |

| Enthalpy of Formation | ΔHf° | The heat change when the compound is formed from its constituent elements. |

| Gibbs Free Energy of Formation | ΔGf° | Indicates the spontaneity of the compound's formation under standard conditions. |

| Entropy | S° | A measure of the molecule's disorder or randomness. |

| Heat Capacity | Cv | The amount of heat required to raise the temperature of the substance. |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static structures, molecular modeling and dynamics simulations explore the movement of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. mdpi.com For Benzamide, 3,5-dichloro-N-(1-methylethyl)-, rotation can occur around several single bonds, notably the C(O)-N amide bond and the N-C bond of the isopropyl group. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to rotation. This analysis helps to understand which shapes the molecule is most likely to adopt.

Molecular modeling can predict how individual molecules of Benzamide, 3,5-dichloro-N-(1-methylethyl)- interact with each other in a condensed phase (e.g., a crystal). These interactions are typically non-covalent and include hydrogen bonds, halogen bonds, and van der Waals forces. The amide group, with its N-H proton donor and C=O oxygen acceptor, is a prime site for hydrogen bonding.

Studies on the related compound Propyzamide have shown that molecules are linked via N—H⋯O hydrogen bonds, forming one-dimensional supramolecular chains in the crystal structure. researchgate.net It is highly probable that Benzamide, 3,5-dichloro-N-(1-methylethyl)- would form similar hydrogen-bonded assemblies, which are critical for its physical properties and can influence its biological activity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to attack by electrophiles. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, making it the site of attack by nucleophiles. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals for Benzamide, 3,5-dichloro-N-(1-methylethyl)-, allowing for predictions about its reactive behavior. nih.gov

Interactive Table: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher energy HOMO indicates a stronger tendency to donate electrons (better nucleophile). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy LUMO indicates a stronger tendency to accept electrons (better electrophile). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |

| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. Calculated as χ = -(EHOMO + ELUMO)/2. | Predicts the overall electron-attracting power of the molecule. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as η = (ELUMO - EHOMO)/2. | A "hard" molecule has a large HOMO-LUMO gap and is less reactive. |

HOMO-LUMO Energy Gaps and Electron Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. archive.org

HOMO: Represents the ability of a molecule to donate an electron. In a benzamide derivative, the HOMO is often distributed over the electron-rich aromatic ring and the amide group.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is typically located over the regions of the molecule that can accommodate an additional electron, such as the carbonyl group and the aromatic ring.

A hypothetical data table for such an analysis would look like this:

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Ionization Potential (I) | Value |

| Electron Affinity (A) | Value |

| Electronegativity (χ) | Value |

| Chemical Hardness (η) | Value |

| Chemical Softness (S) | Value |

| Electrophilicity Index (ω) | Value |

| Note: Specific values require dedicated computational studies. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. It maps the electrostatic potential onto the electron density surface.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In Benzamide, 3,5-dichloro-N-(1-methylethyl)-, the most negative potential is expected to be located around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. archive.org

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the N-H group in the amide linkage would exhibit a significant positive potential, making it a potential hydrogen bond donor. archive.org

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential.

The MESP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are critical for crystal packing and biological activity.

Computational Approaches to Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physical properties. These models are built using calculated molecular descriptors.

For Benzamide, 3,5-dichloro-N-(1-methylethyl)-, these studies would involve:

Descriptor Calculation: A wide range of descriptors would be calculated, including electronic (e.g., HOMO-LUMO energies, dipole moment), topological, and steric parameters.

Model Development: Statistical methods would be used to build a mathematical model that links these descriptors to a specific property (e.g., herbicidal activity, receptor binding affinity).

Validation: The predictive power of the model would be rigorously tested.

Such correlations are invaluable in the rational design of new compounds with enhanced or specific properties, guiding synthetic efforts and reducing the need for extensive experimental screening.

Environmental Fate and Degradation of Benzamide, 3,5 Dichloro N 1 Methylethyl

Abiotic Degradation Pathways in Environmental Matrices

Photodegradation Mechanisms under Simulated Environmental Conditions

No specific studies on the photodegradation of Benzamide (B126), 3,5-dichloro-N-(1-methylethyl)- were found.

Hydrolytic Stability and Transformation Kinetics

No specific data on the hydrolysis of Benzamide, 3,5-dichloro-N-(1-methylethyl)- is available.

Biotic Degradation Pathways Mediated by Microorganisms

Microbial Transformation and Mineralization Studies in Soil and Water Systems

No studies concerning the microbial transformation or mineralization of Benzamide, 3,5-dichloro-N-(1-methylethyl)- in soil or water systems could be located.

Identification and Characterization of Microbial Degradation Products

There is no available information on the microbial degradation products of Benzamide, 3,5-dichloro-N-(1-methylethyl)-.

Environmental Mobility and Distribution in Various Compartments

No data regarding the environmental mobility or the distribution of Benzamide, 3,5-dichloro-N-(1-methylethyl)- in soil, water, or air could be found in the public domain.

Volatilization Potential from Environmental Surfaces

Volatilization, the process by which a substance evaporates from a surface, can be a route of dissipation for propyzamide (B133065), particularly under specific weather conditions. Loss of propyzamide from the soil surface due to volatilization can be high under hot and dry conditions. orst.eduherbiguide.com.au If the herbicide is applied when the air temperature exceeds 85°F (approximately 29.4°C), it is recommended that the treatment be incorporated into the top two to three inches of soil or watered in as soon as possible to minimize volatilization losses. golfventures.com Despite these observations, some sources indicate that volatilization is not a significant dissipation pathway for propyzamide, which has a relatively low vapor pressure. nih.govepa.gov

Table 2: Volatilization Potential of Propyzamide

| Condition | Volatilization Potential | Mitigation Measure | Source(s) |

|---|---|---|---|

| Hot and Dry Weather | High | Soil incorporation or watering in. | herbiguide.com.au, orst.edu, golfventures.com |

| Air Temperature > 85°F (29.4°C) | Increased | Shallow soil incorporation or irrigation. | golfventures.com |

| General Conditions | Considered not significant by some sources due to low vapor pressure. | - | epa.gov, nih.gov |

Persistence Assessment and Environmental Half-Life Determinations

Propyzamide is considered to be moderately persistent in most soil environments. orst.edu Its degradation rate is significantly influenced by soil temperature and, to a lesser extent, by soil moisture. orst.eduherbiguide.com.au Chemical degradation is suggested as a primary route of disappearance from the soil, though breakdown by soil microorganisms also plays a moderate role. orst.eduherbiguide.com.au The herbicide remains relatively stable when soil temperatures are below 55°F (approximately 13°C). golfventures.com As soil temperatures rise, the degradation of the active ingredient accelerates. lawnaddicts.com.augolfventures.com For instance, at a soil temperature of 10°C, the half-life of propyzamide is about 100 days, which reduces to 60 days at 15°C. procam.co.uk

The reported average field half-life of propyzamide is approximately 60 days, though it can range from 30 to 60 days. orst.eduherbiguide.com.au Studies have shown that the half-life can vary depending on the soil type and climatic conditions, with observed half-lives ranging from 9.5 to 112 days under various laboratory and field conditions. nih.gov Repeated annual applications of propyzamide can lead to enhanced biodegradation, resulting in a shorter half-life in the soil. nih.govcaws.org.nz In one study, the soil half-life was about 30 days in plots not previously treated, but this decreased to 10-12 days in plots that had been treated annually for several years. nih.gov Propyzamide is stable to hydrolysis at pH levels between 4.7 and 8.8. orst.eduherbiguide.com.au In water, it is slowly degraded by light and microorganisms. orst.eduherbiguide.com.au

Table 3: Environmental Half-Life of Propyzamide

| Environment/Condition | Half-Life (t½) | Source(s) |

|---|---|---|

| Average Field Half-Life | ~60 days | orst.edu |

| General Field Half-Life Range | 30 - 60 days | herbiguide.com.au |

| Soil at 10°C | ~100 days | procam.co.uk |

| Soil at 15°C | ~60 days | procam.co.uk |

| Soil (First-time Application) | ~30 days | nih.gov |

| Soil (Repeated Annual Application for 3-14 years) | 10 - 12 days | nih.gov |

| Laboratory Soil Studies (Various Conditions) | 9.5 - 112 days | nih.gov |

| Water (Hydrolysis at pH 4.7-8.8) | Stable (less than 10% loss over 4 weeks) | herbiguide.com.au, orst.edu |

Structure Activity Relationship Sar and Structure Biology Relationship Sbr Studies of Benzamide, 3,5 Dichloro N 1 Methylethyl Analogs

Rational Design Principles for Benzamide (B126) Derivatives with Tuned Bioactivities

The rational design of benzamide derivatives, including those of 3,5-dichloro-N-(1-methylethyl)benzamide, is largely guided by their interaction with the target protein, tubulin. wssa.net These herbicides are known to disrupt microtubule formation, a critical process for cell division and growth in susceptible plant species. wssa.netnih.govfrontiersin.org The design principles, therefore, focus on optimizing the molecule's fit and interaction within the tubulin binding pocket to enhance efficacy and selectivity.

Key strategies in the rational design of these compounds include:

Modification of the Benzamide Core: The dichlorinated phenyl ring is a critical feature. The position and nature of halogen substituents are systematically varied to modulate binding affinity and electronic properties.

Alteration of the N-Alkyl Substituent: The N-(1-methylethyl) group plays a significant role in defining the compound's interaction with the hydrophobic regions of the tubulin binding site. Varying the size, shape, and lipophilicity of this group can fine-tune the herbicidal activity and crop selectivity.

Introduction of Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacokinetic profiles or enhanced target interaction.

By combining insights from SAR studies, computational modeling, and molecular docking, researchers can propose novel structures with predicted high herbicidal activity and desirable environmental profiles. nih.govnih.gov

Correlating Structural Modifications with Biological Potency and Selectivity

The number, position, and type of halogen atoms on the benzamide ring are pivotal in determining the herbicidal potency of this class of compounds. The 3,5-dichloro substitution pattern, as seen in the title compound, is a common feature in many active benzamide herbicides.

Studies on related benzamide structures have demonstrated that:

Dichlorination is often optimal: Compared to mono- or trichlorinated analogs, the 3,5-dichloro arrangement frequently provides a good balance of activity and selectivity.

Position of Halogens Matters: The meta-positioning (3 and 5) of the chlorine atoms on the benzene (B151609) ring appears to be crucial for effective binding to the target site. Other substitution patterns, such as 2,4-dichloro, can lead to different biological activities or potencies. nih.gov

Type of Halogen: While chlorine is common, the use of other halogens like fluorine or bromine can alter the molecule's electronic properties and lipophilicity, thereby influencing its absorption, translocation in the plant, and interaction with the tubulin protein.

The following table illustrates the conceptual influence of halogenation patterns on the herbicidal activity of a generic N-alkyl benzamide scaffold, based on general principles observed in related herbicide classes.

Table 1: Conceptual Influence of Halogenation Pattern on Herbicidal Activity of N-Alkyl Benzamides

| Substitution Pattern | Relative Herbicidal Activity (Conceptual) | Rationale |

| Unsubstituted | Low | Lacks the necessary electronic and steric features for strong receptor binding. |

| Monochloro (e.g., 3-chloro) | Moderate | Introduction of a halogen enhances lipophilicity and can improve binding, but may not be optimal. |

| 3,5-Dichloro | High | The specific arrangement and electronic properties of the two chlorine atoms are often found to be ideal for interaction with the target site in many benzamide herbicides. |

| 2,4-Dichloro | Moderate to High | This pattern can also confer significant activity, though it may alter selectivity compared to the 3,5-dichloro pattern. nih.gov |

| 2,6-Dichloro | Low to Moderate | Steric hindrance from the ortho-substituents can interfere with the planarity of the molecule and reduce binding affinity. |

| Trichloro | Variable | Increased lipophilicity may enhance membrane permeability, but can also lead to non-specific interactions and potential for increased toxicity to non-target organisms. |

The N-(1-methylethyl) or isopropyl group is a key feature that contributes to the herbicidal activity of 3,5-dichloro-N-(1-methylethyl)benzamide. Its size, shape, and hydrophobicity are critical for fitting into a specific hydrophobic pocket within the tubulin protein.

SAR studies on N-alkyl-3,5-dichlorobenzamides have revealed that the nature of the N-alkyl substituent significantly influences phytotoxicity. nih.gov Generally, branched alkyl groups are more effective than linear ones, and there is an optimal size for this substituent.

Branching Increases Activity: The branched structure of the isopropyl group is often more effective than a linear propyl group, suggesting a specific spatial requirement in the binding pocket.

Steric Bulk is a Factor: While some bulk is necessary, excessively large or small substituents on the nitrogen atom can lead to a decrease in activity. For instance, replacing the isopropyl group with a smaller methyl or a much larger tert-butyl group may result in reduced herbicidal efficacy. nih.gov

Chirality Can Play a Role: For asymmetrically substituted N-alkyl groups, the stereochemistry can influence biological activity, with one enantiomer often being more active than the other.

The table below provides a conceptual overview of how different N-alkyl substituents might affect the herbicidal activity of 3,5-dichlorobenzamides.

Table 2: Conceptual Impact of N-Alkyl Substituent on the Herbicidal Activity of 3,5-Dichlorobenzamides

| N-Alkyl Substituent | Relative Herbicidal Activity (Conceptual) | Rationale |

| -H | Low | Lacks the necessary hydrophobic interactions. |

| -Methyl | Low to Moderate | May be too small to effectively occupy the hydrophobic pocket of the receptor. |

| -Ethyl | Moderate | Provides a better fit than methyl but may not be optimal. |

| -(1-methylethyl) / -isopropyl | High | The size and branching of the isopropyl group are often found to be highly favorable for binding to the tubulin protein in this class of herbicides. |

| -n-Propyl | Moderate | A linear chain may not fit as well into the binding pocket as a branched one. |

| -tert-Butyl | Moderate to Low | Excessive steric bulk can hinder proper binding and reduce activity. nih.gov |

| -Cyclohexyl | Variable | The cyclic structure can provide the necessary bulk, but its rigidity may affect the optimal conformation for binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For benzamide herbicides, QSAR models are valuable tools for predicting the herbicidal activity of newly designed analogs, thereby prioritizing synthetic efforts. nih.gov

The development of a QSAR model for 3,5-dichloro-N-(1-methylethyl)benzamide analogs involves several steps:

Data Set Compilation: A series of structurally related benzamide analogs with their corresponding measured herbicidal activities (e.g., IC50 values for tubulin polymerization inhibition or GR50 values for growth reduction) is collected.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to establish a correlation between the molecular descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.gov

For benzamide herbicides, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely increase or decrease biological activity. nih.gov

Through QSAR analysis, specific molecular descriptors that have the most significant impact on the herbicidal activity of benzamide derivatives can be identified. While a specific QSAR study for 3,5-dichloro-N-(1-methylethyl)benzamide is not publicly detailed, studies on related herbicides suggest that the following types of descriptors are often important: researchgate.netresearchgate.net

Topological Descriptors: These describe the connectivity and branching of the molecule. For example, Kier's shape indices (kappa values) can quantify the degree of branching in the N-alkyl substituent, which is known to be important for activity.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial atomic charges and dipole moments. The electron-withdrawing nature of the chlorine atoms on the benzene ring, for instance, can be quantified and correlated with activity.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and other steric parameters can be used to model the influence of the size of the N-alkyl group on activity.

The table below lists some key molecular descriptors and their potential influence on the herbicidal activity of benzamide analogs, based on general QSAR principles for herbicides.

Table 3: Key Molecular Descriptors and Their Potential Influence on Herbicidal Activity

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Topological | Kappa Shape Indices (e.g., κ1, κ2) | Can model the degree of branching in the N-alkyl substituent, which is critical for optimal fit in the receptor. |

| Electronic | Partial Negative Surface Area (PNSA) | May correlate with the ability of the molecule to participate in electrostatic interactions within the binding site. nih.gov |

| Hydrophobic | LogP (Octanol-water partition coefficient) | A higher LogP may favor membrane transport, but an optimal value is often required to avoid non-specific binding. |

| Steric | Molar Refractivity (MR) | Reflects the volume of the substituents; an optimal size for the N-alkyl group is necessary for potent activity. |

| 3D-QSAR Fields | CoMFA Steric and Electrostatic Fields | Provide a 3D map indicating where bulky or electron-rich/poor groups would be favorable or unfavorable for activity. nih.govresearchgate.net |

Future Research Directions and Emerging Paradigms for Benzamide, 3,5 Dichloro N 1 Methylethyl

Development of Advanced Synthetic Strategies for Complex Benzamide (B126) Derivatives

The synthesis of benzamide derivatives is a cornerstone of medicinal and agricultural chemistry. Future research is increasingly focused on developing more efficient and versatile synthetic methodologies to create complex analogues of propyzamide (B133065).

Detailed Research Findings:

Current synthetic routes to N-substituted benzamides often involve multi-step processes. acs.org For instance, the synthesis of certain N-benzylbenzamide derivatives requires a four-step sequence. acs.org Researchers are exploring direct C-H amidation and other novel coupling methods to streamline these syntheses. One such method involves the direct conversion of arenes to benzamide derivatives through electrophilic aromatic substitution using cyanoguanidine in the presence of a strong acid like trifluoromethanesulfonic acid. nih.gov This approach offers a more direct route to the benzamide core structure.

Further research is aimed at modifying the core structure of existing bioactive benzamides to enhance their efficacy and explore new biological activities. For example, a study focused on modifying the structure of Entinostat (MS-275), a benzamide histone deacetylase inhibitor, led to the synthesis of fourteen new N-substituted benzamide derivatives. nih.govresearchgate.net These efforts highlight the potential for creating vast libraries of propyzamide-related compounds with potentially enhanced or entirely new functionalities.

| Synthetic Approach | Description | Potential Advantage | Reference |

| Multi-step Synthesis | Traditional methods involving several reaction steps to build the final molecule. | Well-established and reliable for specific derivatives. | acs.org |

| Direct Electrophilic Aromatic Substitution | A direct conversion of arenes to benzamides using reagents like cyanoguanidine. | Potentially fewer steps, increasing overall efficiency. | nih.gov |

| Structural Modification of Bioactive Benzamides | Altering the chemical structure of known active benzamides to create new derivatives. | Potential for improved activity and discovery of new biological targets. | nih.govresearchgate.net |

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of agrochemicals and pharmaceuticals, including derivatives of propyzamide. These computational tools can significantly accelerate the design-make-test-analyze cycle.

Detailed Research Findings:

In the context of propyzamide, AI could be used to:

Predict Bioactivity: Develop quantitative structure-activity relationship (QSAR) models to predict the herbicidal activity of novel propyzamide derivatives.

Optimize Properties: Fine-tune molecular structures to enhance desirable properties like soil binding and persistence for weed control, while minimizing environmental risks like leaching. fwi.co.uk

Identify Novel Targets: Analyze biological data to suggest new potential protein targets for propyzamide-based compounds.

Precision Application: AI-powered "smart sprayers" can identify weeds in real-time and apply herbicides with high precision, drastically reducing the total amount of chemical used. ufl.edu This technology has the potential to reduce herbicide use by over 90% in some applications. ufl.edu

| AI/ML Application | Description | Potential Impact | Reference |

| High-Throughput Screening | Rapidly screening vast virtual libraries of molecules for desired properties. | Accelerates the discovery of new and more effective compounds. | ksjbam.com |

| Predictive Modeling (QSAR) | Using computational models to predict the biological activity of new chemical structures. | Reduces the need for extensive initial laboratory testing. | futurefarming.com |

| Precision Agriculture | AI-driven systems for targeted application of herbicides only where needed. | Significantly reduces herbicide usage, environmental impact, and costs. | ufl.edu |

Exploration of Novel Therapeutic and Agrochemical Targets for Benzamide, 3,5-dichloro-N-(1-methylethyl)-

While propyzamide's primary mode of action is the inhibition of mitosis by disrupting microtubule formation in susceptible plants, research is beginning to uncover other biological interactions that could lead to novel therapeutic or agrochemical applications. corteva.co.uk

Detailed Research Findings:

A significant recent finding has linked propyzamide to gastrointestinal inflammation. A study published in Nature identified that propyzamide can interfere with the aryl hydrocarbon receptor (AHR), a protein crucial for immune regulation in the gut. cosmosmagazine.com By disrupting the A-HR pathway, which normally acts as a brake on inflammation, propyzamide may promote conditions like inflammatory bowel disease (IBD). cosmosmagazine.com This discovery, while highlighting a potential health concern, also opens up a new area of research into the compound's interaction with immune pathways. This could, paradoxically, make the benzamide scaffold a starting point for developing new modulators of the AHR pathway for therapeutic purposes, although this would require significant structural modifications to separate the desired activity from the herbicidal effects.

The exploration of novel agrochemical targets is also a key research area, driven by the need to manage herbicide-resistant weeds. growiwm.orguwa.edu.au The development of herbicides with new modes of action is crucial for sustainable agriculture. mdpi.com Research into the broader biological effects of the benzamide class of molecules could reveal new enzymatic or signaling pathways in weeds that could be targeted for more effective and resilient weed control. mdpi.com

| Potential Target Area | Key Findings | Implication for Future Research | Reference |

| Therapeutic (Immunology) | Propyzamide disrupts the anti-inflammatory aryl hydrocarbon receptor (AHR) pathway. | Investigation of benzamide derivatives as modulators of AHR for treating inflammatory or autoimmune diseases. | cosmosmagazine.com |

| Agrochemical (New Modes of Action) | The need for new herbicide targets to combat resistance is critical. | Screening propyzamide and its analogues against a wider range of plant biochemical pathways to identify novel herbicidal mechanisms. | mdpi.com |

Innovative Approaches to Environmental Remediation and Detoxification of Benzamide Contaminants

The environmental fate of propyzamide, particularly its potential to contaminate water sources, necessitates the development of innovative and effective remediation and detoxification technologies. fwi.co.uk

Detailed Research Findings:

Current methods for removing propyzamide from water can be costly and difficult. fwi.co.uk Future research is focusing on more sustainable and efficient approaches, including bioremediation and advanced oxidation processes (AOPs).

Bioremediation: This approach utilizes microorganisms such as bacteria and fungi to degrade or detoxify pollutants. ijcmas.comeeer.org Research is ongoing to identify and engineer microbes with enhanced capabilities to break down persistent herbicides like propyzamide. ijcmas.comnih.gov This eco-friendly method can be more cost-effective than traditional physical and chemical treatments. nih.gov

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, to break down organic contaminants. mdpi.comnih.gov Techniques like ozonation, UV/H₂O₂, and photocatalysis have shown promise in degrading a wide range of pesticides and pharmaceuticals in water. mdpi.commdpi.comresearchgate.net Hybrid methods that combine different AOPs often exhibit synergistic effects and higher degradation rates. mdpi.com

| Remediation Approach | Mechanism | Advantages | Reference |

| Bioremediation | Use of microorganisms (bacteria, fungi) to metabolize and detoxify the contaminant. | Eco-friendly, potentially cost-effective for in-situ treatment. | ijcmas.comeeer.orgnih.gov |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive chemical species to oxidize and degrade the contaminant. | Rapid degradation rates and ability to treat a broad range of pollutants. | mdpi.comnih.govmdpi.comresearchgate.net |

Collaborative and Interdisciplinary Research Initiatives for Holistic Understanding

Addressing the complex challenges and opportunities associated with propyzamide and other agrochemicals requires a move away from siloed research towards more collaborative and interdisciplinary initiatives.

Detailed Research Findings:

The problem of herbicide resistance, for example, is not one that can be solved by weed scientists alone. It requires collaboration between researchers, farmers, industry, and government agencies to develop and implement integrated weed management strategies. research.csiro.aumdpi.comresearchgate.net Similarly, mitigating the environmental impact of herbicides involves partnerships between agricultural scientists, environmental chemists, toxicologists, and water utility companies.

A notable example of such collaboration is the 'HoPla project' in Germany, which brings together experts from Bosch, BASF Digital Farming, Amazone, and the University of Hohenheim. farmautomationtoday.com This project aims to advance the use of high-performance sensors and AI for the targeted application of herbicides, demonstrating a holistic system solution that integrates photonics, data analysis, and agronomy. farmautomationtoday.com Such initiatives, which combine expertise from diverse fields, are essential for developing sustainable and effective solutions for the future use of compounds like Benzamide, 3,5-dichloro-N-(1-methylethyl)-.

| Type of Collaboration | Focus Area | Key Benefit | Reference |

| Industry-Academia-Government | Herbicide resistance management, environmental stewardship. | Development and implementation of integrated and sustainable practices. | research.csiro.aumdpi.comresearchgate.net |

| Interdisciplinary Research Projects | Development of advanced technologies (e.g., precision spraying). | Holistic solutions that integrate multiple scientific and engineering disciplines. | farmautomationtoday.com |

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3,5-dichloro-N-(1-methylethyl)benzamide, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution using 3,5-dichlorobenzoyl chloride and isopropylamine. Key steps include:

- Reaction Conditions : Conduct the reaction in anhydrous N,N′-dimethylformamide (DMF) at 60°C under nitrogen to minimize hydrolysis .

- Workup : Quench with ice-water, extract with dichloromethane, and purify via column chromatography (silica gel, ethyl acetate/hexane).

- Characterization : Confirm structure using:

- Yield Optimization : Monitor reaction progress via TLC; typical yields range from 70–85% .

Q. Q2. What physicochemical properties are critical for experimental design involving this compound?

Methodological Answer: Key properties include:

| Property | Value | Relevance | Source |

|---|---|---|---|

| Molecular Weight | 256.127 g/mol | Dosage calculations | |

| Melting Point | 155°C | Purity assessment (DSC recommended) | |

| Vapor Pressure | 0.0530 mmHg at 25°C | Handling precautions (use fume hood) | |

| Log P (Octanol-Water) | ~3.1 (estimated) | Solubility in lipid membranes |

These values inform solvent selection (e.g., DMF for solubility) and storage conditions (desiccated, 4°C).

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve structural ambiguities in dichlorobenzamide derivatives, and what software is recommended?

Methodological Answer:

- Crystallization : Use slow evaporation from ethanol/dichloromethane (1:1) to obtain single crystals .

- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer .

- Refinement : Use SHELXL for structure solution and refinement. Key parameters:

- Challenges : Address disorder in the isopropyl group via constrained refinement .

Q. Q4. How do environmental degradation pathways of this compound vary under aerobic vs. anaerobic conditions?

Methodological Answer:

- Aerobic Conditions :

- Hydrolysis : Dominated by esterase activity; half-life ~30 days in soil (pH 7) .

- Photolysis : Use UV-Vis spectroscopy (λ = 254 nm) to track degradation; major products include 3,5-dichlorobenzoic acid .

- Anaerobic Conditions :